molecular formula C20H18ClN3O2S B6508656 N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide CAS No. 894011-08-6

N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

Cat. No.: B6508656
CAS No.: 894011-08-6
M. Wt: 399.9 g/mol
InChI Key: KUYAYURIJWHCTD-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a synthetic organic compound featuring a central ethanediamide scaffold linked to two distinct moieties: a 2-chlorophenyl group and a 4-methyl-2-phenyl-1,3-thiazol-5-yl ethyl chain. The 1,3-thiazole ring is a critical pharmacophore, known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-17(27-20(23-13)14-7-3-2-4-8-14)11-12-22-18(25)19(26)24-16-10-6-5-9-15(16)21/h2-10H,11-12H2,1H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYAYURIJWHCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with four analogs, highlighting differences in substituents, molecular properties, and inferred bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide C₂₀H₁₉ClN₄O₂S 422.91* 2-chlorophenyl, 4-methyl-2-phenylthiazole-ethyl High lipophilicity (Cl, thiazole)
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-... C₂₅H₂₉ClN₆O₂ 505.00* 5-chloro-2-methoxyphenyl, piperazinyl-ethyl, dihydroindole Increased polarity (OCH₃)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide C₁₆H₁₁ClF₃N₂OS 371.78 2-chlorophenyl, trifluoromethylbenzothiazole Enhanced metabolic stability (CF₃)
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride C₁₁H₁₄Cl₂N₂S 277.22 4-methyl-2-phenylthiazole, methanamine Simplified scaffold, high solubility

*Calculated based on molecular formulas; exact values may vary.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-chlorophenyl and thiazole groups contribute to higher lipophilicity compared to the methoxyphenyl analog , which may favor blood-brain barrier penetration.

Bioactivity Implications :

  • Thiazole-containing compounds (e.g., target compound and ) are associated with kinase inhibition and antimicrobial activity due to sulfur’s electron-rich nature, enabling π-π stacking and metal coordination . In contrast, the dihydroindole-piperazinyl analog () may target serotonin or dopamine receptors due to its heterocyclic amine motifs .

Synthetic Accessibility :

  • Microwave-assisted synthesis (75% yield, ) demonstrates efficiency for benzothiazole derivatives, whereas the target compound’s ethylenediamine-linked structure may require multi-step coupling, reducing overall yield .

Methodological Considerations for Comparative Studies

  • Structural Analysis : Tools like SHELX and Multiwfn enable precise crystallographic and electron-density analysis, critical for comparing conformational stability and intermolecular interactions .
  • Docking Studies : AutoDock4’s flexibility in receptor modeling could elucidate differences in binding affinities between the target compound and its analogs, particularly for thiazole-mediated kinase targets .

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